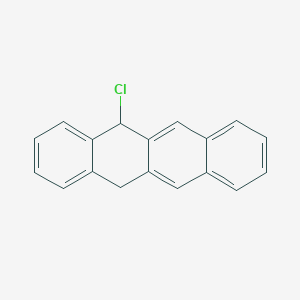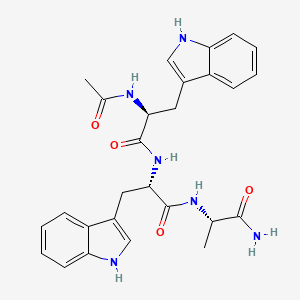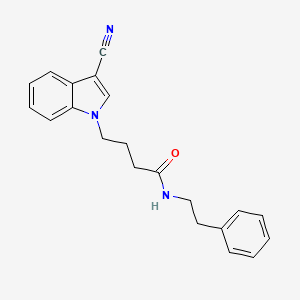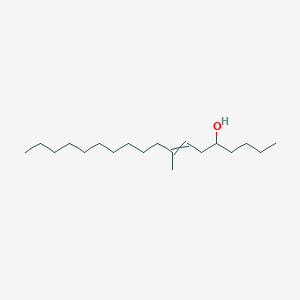
5-Chloro-5,12-dihydrotetracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-5,12-dihydrotetracene is an organic compound with the molecular formula C18H13Cl. It is a derivative of 5,12-dihydrotetracene, where a chlorine atom is substituted at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5,12-dihydrotetracene typically involves the chlorination of 5,12-dihydrotetracene. One common method is to dissolve 5,12-dihydrotetracene in a suitable solvent, such as dichloromethane, and then add a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-5,12-dihydrotetracene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted tetracenes.
Applications De Recherche Scientifique
5-Chloro-5,12-dihydrotetracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-5,12-dihydrotetracene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 5th position can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed bioactive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,12-Dihydrotetracene: The parent compound without the chlorine substitution.
5-Bromo-5,12-dihydrotetracene: A similar compound with a bromine atom instead of chlorine.
5-Fluoro-5,12-dihydrotetracene: A fluorine-substituted analogue.
Uniqueness
5-Chloro-5,12-dihydrotetracene is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. The chlorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
919272-90-5 |
|---|---|
Formule moléculaire |
C18H13Cl |
Poids moléculaire |
264.7 g/mol |
Nom IUPAC |
5-chloro-5,12-dihydrotetracene |
InChI |
InChI=1S/C18H13Cl/c19-18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-9,11,18H,10H2 |
Clé InChI |
DTIRDZZVKZNAKN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC4=CC=CC=C4C=C31)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)



![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)

![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
